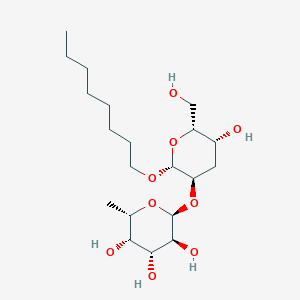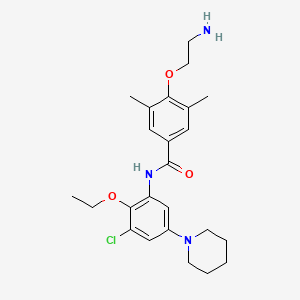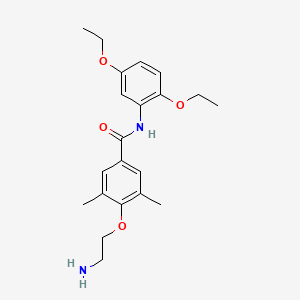![molecular formula C7H11BN4O4S B10758402 [(2-Amino-alpha-methoxyimino-4-thiazolylacetyl)amino]methylboronic acid](/img/structure/B10758402.png)
[(2-Amino-alpha-methoxyimino-4-thiazolylacetyl)amino]methylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
These compounds contain a thiazole ring substituted at the positions 2 and 3
Preparation Methods
The synthesis of [(2-Amino-alpha-methoxyimino-4-thiazolylacetyl)amino]methylboronic acid involves several steps. One common method starts with the preparation of 2-amino-α-(methoxyimino)-4-thiazoleacetic acid . This intermediate is then reacted with boronic acid derivatives under specific conditions to yield the final product. The reaction conditions typically involve the use of solvents like methanol or ethanol and catalysts to facilitate the reaction .
Chemical Reactions Analysis
[(2-Amino-alpha-methoxyimino-4-thiazolylacetyl)amino]methylboronic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
[(2-Amino-alpha-methoxyimino-4-thiazolylacetyl)amino]methylboronic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of [(2-Amino-alpha-methoxyimino-4-thiazolylacetyl)amino]methylboronic acid involves its interaction with specific molecular targets. One of the primary targets is the beta-lactamase enzyme in bacteria . The compound inhibits the activity of this enzyme, thereby preventing the bacteria from breaking down beta-lactam antibiotics. This inhibition enhances the effectiveness of these antibiotics against resistant bacterial strains .
Comparison with Similar Compounds
[(2-Amino-alpha-methoxyimino-4-thiazolylacetyl)amino]methylboronic acid can be compared with other similar compounds, such as:
2-Amino-α-(methoxyimino)-4-thiazoleacetic acid: This compound is an intermediate in the synthesis of the target compound and shares similar structural features.
Boronic acids: These compounds are widely used in organic synthesis and share the boronic acid functional group with the target compound.
Beta-lactamase inhibitors: Other inhibitors, such as clavulanic acid and sulbactam, also target beta-lactamase enzymes but differ in their chemical structure and mechanism of action.
Properties
Molecular Formula |
C7H11BN4O4S |
|---|---|
Molecular Weight |
258.07 g/mol |
IUPAC Name |
[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]methylboronic acid |
InChI |
InChI=1S/C7H11BN4O4S/c1-16-12-5(4-2-17-7(9)11-4)6(13)10-3-8(14)15/h2,14-15H,3H2,1H3,(H2,9,11)(H,10,13)/b12-5- |
InChI Key |
FMYGJTQJYFMFCR-XGICHPGQSA-N |
Isomeric SMILES |
B(CNC(=O)/C(=N\OC)/C1=CSC(=N1)N)(O)O |
Canonical SMILES |
B(CNC(=O)C(=NOC)C1=CSC(=N1)N)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1s)-1-(5-Chloro-1-Benzothien-3-Yl)-2-(2-Naphthylamino)-2-Oxoethyl]phosphonic Acid](/img/structure/B10758321.png)
![5-{[1-(2,3-Dichlorobenzyl)piperidin-4-yl]methoxy}quinazoline-2,4-diamine](/img/structure/B10758324.png)
![5-{[1-(2-Fluorobenzyl)piperidin-4-yl]methoxy}quinazoline-2,4-diamine](/img/structure/B10758328.png)

![N-((1R,2S)-2-(5-chloro-1H-indole-2-carboxamido)cyclohexyl)-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamide](/img/structure/B10758350.png)
![10-[(2-fluorophenyl)methyl]-4,7-dimethyl-3-thia-7,10,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,11-tetraen-9-one](/img/structure/B10758352.png)
![1-{[(3R)-3-methyl-4-({4-[(1S)-2,2,2-trifluoro-1-hydroxy-1-methylethyl]phenyl}sulfonyl)piperazin-1-yl]methyl}cyclopropanecarboxamide](/img/structure/B10758359.png)


![2-[(2,4-Dichloro-5-methylphenyl)sulfonyl]-1,3-dinitro-5-(trifluoromethyl)benzene](/img/structure/B10758370.png)
![N-(5-{[(2s)-4-Amino-2-(3-Chlorophenyl)butanoyl]amino}-1h-Indazol-3-Yl)benzamide](/img/structure/B10758382.png)
![(5Z)-5-(3-Bromocyclohexa-2,5-dien-1-ylidene)-N-(pyridin-4-ylmethyl)-1,5-dihydropyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B10758389.png)
![N-{2-Methyl-5-[(6-Phenylpyrimidin-4-Yl)amino]phenyl}methanesulfonamide](/img/structure/B10758400.png)
![4-(4-Methylpiperazin-1-Yl)-N-[5-(2-Thienylacetyl)-1,5-Dihydropyrrolo[3,4-C]pyrazol-3-Yl]benzamide](/img/structure/B10758401.png)
